methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established nomenclature conventions for fused heterocyclic systems. According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, reflecting its complex bicyclic structure. The Chemical Abstracts Service has assigned the unique identifier 1327366-67-5 to this compound, ensuring unambiguous identification in chemical databases and literature. The systematic name accurately describes the fusion pattern where the pyrrole ring is attached to the thiazole moiety at positions 2 and 3 of the pyrrole system, corresponding to positions d of the thiazole framework.
The molecular descriptor systems provide additional identification parameters that are essential for computational chemistry applications. The International Chemical Identifier string for this compound is InChI=1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3, which encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier Key NNMYQMZSIGPQHV-UHFFFAOYSA-N provides a compressed representation suitable for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation O=C(C(N1)=CC2=C1N=CS2)OC offers a linear notation that facilitates computer processing and structural visualization.
These identification systems collectively establish a comprehensive framework for referencing this compound across various scientific databases and computational platforms. The MDL Information Systems number MFCD24618438 further ensures consistent identification within chemical inventory and supplier databases, facilitating procurement and research coordination.
Molecular Architecture and Ring System Analysis
The molecular architecture of this compound is characterized by a distinctive fused bicyclic framework with the molecular formula C7H6N2O2S and a molecular weight of 182.20 grams per mole. The core structure consists of a five-membered pyrrole ring fused to a five-membered thiazole ring, creating a rigid planar system that exhibits significant aromatic character. The fusion pattern occurs through a shared carbon-carbon bond, resulting in a condensed heterocyclic system that maintains the electronic properties of both constituent rings while introducing unique characteristics arising from their interaction.
The electron distribution within this fused system reveals fascinating aspects of molecular orbital interactions. The nitrogen atom in the pyrrole ring at position 4 retains its characteristic nucleophilic properties, while the nitrogen and sulfur atoms in the thiazole moiety contribute to the overall electronic stabilization through resonance effects. The positioning of the carboxylate ester group at carbon-5 of the pyrrole ring introduces an electron-withdrawing influence that modulates the electronic density throughout the bicyclic framework. This electronic perturbation affects both the reactivity patterns and the physical properties of the compound.
Conformational analysis of the methyl ester substituent indicates restricted rotation around the carbon-carbon bond connecting the carboxyl group to the heterocyclic core. The planarity of the fused ring system constrains the ester group to adopt specific orientations that minimize steric interactions while maximizing electronic conjugation. Three-dimensional molecular modeling studies suggest that the methyl group preferentially adopts an orientation that places it away from the bicyclic core, reducing unfavorable steric contacts.
The aromatic character of the fused system can be evaluated through various computational methods, including analysis of bond lengths, electron delocalization patterns, and magnetic susceptibility calculations. The carbon-carbon and carbon-nitrogen bond distances within the rings exhibit characteristics consistent with aromatic systems, while the fusion bond displays intermediate properties reflecting the shared electronic density between the two rings.
Crystallographic Data and X-Ray Diffraction Studies
While comprehensive single-crystal X-ray diffraction data for this compound are limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into the expected crystallographic parameters. The planar nature of the fused heterocyclic core suggests that crystal packing will likely be dominated by π-π stacking interactions between parallel molecular planes, a common feature observed in aromatic heterocyclic compounds.
Theoretical crystallographic modeling based on quantum mechanical calculations predicts specific geometric parameters for the compound. The predicted bond angles within the pyrrole ring are expected to deviate slightly from ideal pentagon geometry due to the electronic influence of the fused thiazole moiety. Similarly, the thiazole ring geometry will be influenced by the electron donation from the fused pyrrole system, resulting in subtle but measurable changes in bond angles and distances.
The molecular packing arrangements in crystalline form are anticipated to involve multiple intermolecular interactions. Hydrogen bonding patterns may develop between the nitrogen-hydrogen functionality of the pyrrole ring and neighboring molecules, creating extended network structures. Additionally, the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor, contributing to the overall crystal stability through secondary interactions.
Powder diffraction studies, while not providing complete structural solutions, can offer valuable information about crystalline phases and polymorphic behavior. The analysis of peak positions and intensities in powder diffraction patterns can reveal details about unit cell parameters and preferred orientations in polycrystalline samples. Such studies are particularly valuable for pharmaceutical applications where different crystalline forms may exhibit varying solubility and bioavailability profiles.
Comparative Analysis with Related Pyrrolothiazole Derivatives
The structural comparison of this compound with related pyrrolothiazole derivatives reveals important structure-property relationships within this class of heterocyclic compounds. Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, differing only in the alkyl chain length of the ester group, provides a direct comparison for understanding the influence of ester substitution on molecular properties. The molecular weight difference of 14.03 grams per mole between the methyl (182.20 g/mol) and ethyl (196.23 g/mol) derivatives reflects the additional methylene unit, which can significantly impact solubility, lipophilicity, and biological activity profiles.
The carboxylic acid analog, 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, represents the parent compound without ester protection and exhibits notably different physicochemical properties. With a molecular formula of C6H4N2O2S and molecular weight of 168.18 grams per mole, this compound displays enhanced polarity and different ionization behavior compared to the methyl ester derivative. The presence of the free carboxylic acid functionality introduces strong hydrogen bonding capabilities and pH-dependent solubility characteristics that distinguish it from the ester analogs.
Substituted derivatives such as ethyl 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate demonstrate the effects of additional alkyl substitution on the heterocyclic framework. The introduction of a methyl group at the nitrogen position creates steric and electronic modifications that influence both the molecular conformation and the chemical reactivity patterns. These substitution effects provide valuable insights into structure-activity relationships for medicinal chemistry applications.
The following table summarizes key comparative data for related pyrrolothiazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C7H6N2O2S | 182.20 | 1327366-67-5 | Methyl ester at position 5 |
| Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | C8H8N2O2S | 196.23 | 238749-53-6 | Ethyl ester at position 5 |
| 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid | C6H4N2O2S | 168.18 | - | Free carboxylic acid |
| Ethyl 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | C9H10N2O2S | 210.25 | 1379345-44-4 | N-methyl substitution |
Structural variations within the pyrrolothiazole family also include different ring fusion patterns and substitution positions. The isomeric 2H-pyrrolo[3,4-d]thiazole system represents an alternative fusion arrangement where the attachment points differ, resulting in distinct electronic and conformational properties. These constitutional isomers provide important comparative data for understanding the influence of ring fusion geometry on molecular behavior and reactivity patterns.
The comparative analysis extends to spectroscopic properties, where nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and ultraviolet-visible absorption characteristics vary systematically across the series of related compounds. These spectroscopic signatures serve as valuable diagnostic tools for structural confirmation and purity assessment in synthetic applications.
Properties
IUPAC Name |
methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYQMZSIGPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327366-67-5 | |
| Record name | methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Thioamide Precursors
One common approach uses thioamide derivatives as starting materials that undergo intramolecular cyclization to form the pyrrolo-thiazole core. For example, reaction of hydrazonoyl halides or thiosemicarbazides with α-haloketones or α-haloesters can lead to the formation of the fused heterocycle.
- Reaction Conditions: Typically carried out under reflux in polar solvents such as ethanol or acetonitrile.
- Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.
- Outcome: Formation of the 4H-pyrrolo[2,3-d]thiazole ring with a carboxylic acid or ester substituent.
Bromination and Subsequent Esterification
In related compounds such as methyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate, bromination of the pyrrolo-thiazole carboxylic acid precursor is performed using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide. Following bromination, esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) yields the methyl ester derivative.
- Bromination: Introduction of bromine at specific ring positions to activate or modify reactivity.
- Esterification: Conversion of carboxylic acid to methyl ester for improved stability and solubility.
This method, while specific to brominated derivatives, illustrates the general esterification step applicable to this compound synthesis.
Multi-step Organic Synthesis with Atom Economy
Synthesis routes aim to maximize atom economy and minimize by-products. Multi-step syntheses involve:
- Formation of the fused ring system by condensation and cyclization.
- Functional group transformations including oxidation, reduction, or substitution to install the carboxylate ester.
- Purification steps such as recrystallization or chromatography to isolate the pure methyl ester.
Representative Preparation Protocol (Hypothetical)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Reaction of thioamide with α-haloester in ethanol, reflux | Cyclization to form pyrrolo-thiazole core | Acid/base catalyst may be used |
| 2 | Hydrolysis (if needed) to convert ester precursors to acid | Functional group modification | Controlled pH to avoid ring opening |
| 3 | Esterification with methanol and sulfuric acid | Formation of methyl ester | Reaction monitored by TLC |
| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | Confirmed by NMR, MS |
Data Table: Preparation Parameters for Related Compounds
Research Findings and Notes
Solubility and Formulation: this compound and related esters have moderate solubility in organic solvents and can be formulated in DMSO or PEG-based solvents for biological assays.
Scalability: Industrial synthesis may employ continuous flow reactors to improve yield and purity, reduce reaction times, and enhance safety during bromination or cyclization steps.
Reaction Monitoring: Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate has shown significant promise in drug discovery and development:
- Antimicrobial Activity : Studies indicate that this compound exhibits both antifungal and antibacterial properties. For example, derivatives of this compound have demonstrated effective inhibition against various pathogenic strains, including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Research has highlighted its ability to inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, derivatives have been synthesized and tested for their effects on cancer cell lines, showing IC50 values in the low micromolar range . The mechanism of action is believed to involve the disruption of critical signaling pathways associated with tumor growth .
- Diabetes Management : The compound has been evaluated for its potential antidiabetic properties. In vitro studies have shown that it can inhibit the α-amylase enzyme, which is crucial for carbohydrate metabolism, thus aiding in blood sugar regulation .
Agricultural Applications
The compound's bioactive properties extend to agricultural uses:
- Pesticidal Activity : this compound has been investigated for its ability to act as a pesticide. Studies have indicated that it can effectively control certain pest populations while being less harmful to beneficial insects .
Industrial Applications
In addition to its biological applications, this compound serves as an important intermediate in the synthesis of various industrial chemicals:
- Dyes and Pigments : The compound is utilized in the production of specialty dyes due to its unique chemical structure that allows for vibrant color properties .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications at the thiazole ring significantly enhanced antifungal activity against Candida species while maintaining low toxicity levels in mammalian cells .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound derivatives against breast cancer cell lines. The study revealed that specific substitutions on the pyrrole ring increased cytotoxicity and induced apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism by which methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes.
Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Ethyl Esters and Halogenated Derivatives
- Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS: 1379345-44-4): Features an ethyl ester group and 4-methyl substitution on the pyrrolo-thiazole ring.
- Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate (CAS: 1379315-43-1):
Thieno-Pyrazole and Pyrrolo-Pyrimidine Analogs
- Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: Replaces the pyrrolo-thiazole core with a thieno-pyrazole system. The diphenyl groups increase steric bulk and hydrophobicity, which may limit solubility but improve target specificity .
- Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., compounds 11–15 in ):
- Feature a pyrimidine ring fused to pyrrolo-thiazole, with sulfonamide and bromophenyl groups.
- These modifications are common in kinase inhibitors and antivirals due to their ability to engage in hydrogen bonding and π-π stacking .
Biological Activity
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a heterocyclic compound known for its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 183.22 g/mol. Its structure features a pyrrole ring fused to a thiazole ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₂O₂S |
| Molecular Weight | 183.22 g/mol |
| Structural Features | Pyrrole-thiazole fusion |
| Unique Properties | Electrophilic reactivity |
Mechanisms of Biological Activity
1. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. It interacts with the active sites of various enzymes, thereby preventing substrate access and inhibiting catalytic activity. This property is particularly valuable in drug development for conditions such as cancer and metabolic disorders.
2. Receptor Modulation
The compound also acts as a modulator of receptor activity, influencing signal transduction pathways within cells. This modulation can lead to altered cellular responses that may be beneficial in treating diseases such as inflammation and cancer.
Therapeutic Applications
Recent studies have highlighted several therapeutic applications for this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HePG-2 (liver cancer). The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
Comparative Studies
Comparative analyses with similar compounds reveal unique advantages of this compound:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate | Enzyme inhibition | Bromine substitution enhances reactivity |
| Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]oxazole-5-carboxylate | Anticancer activity | Oxazole ring alters electronic properties |
| This compound | Antimicrobial and anticancer activity | Unique pyrrole-thiazole fusion structure |
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on the MCF-7 cell line. Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to controls .
- Antimicrobial Efficacy : In vitro testing against MRSA showed that the compound had a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antibacterial activity .
- Anti-inflammatory Research : A study assessed the anti-inflammatory effects using an LPS-induced model in macrophages. The compound reduced TNF-alpha levels by approximately 40%, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. Methodological Focus
- NMR : H and C NMR identify regioselectivity in cyclization reactions. For example, coupling constants (e.g., Hz for pyrrole protons) confirm the fused-ring system .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isomers with identical molecular formulas but different substitution patterns (e.g., methyl vs. ethyl esters) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or ring puckering, critical for validating computational models . Contradictions in spectral data often arise from solvent polarity effects or impurities; recrystallization (e.g., using DMF/EtOH mixtures) improves data reliability .
How can researchers address challenges in the saponification and decarboxylation of this compound derivatives?
Advanced Synthesis Issue
Saponification of the methyl ester to the carboxylic acid often fails due to the compound’s volatility or instability under basic conditions. A two-step protocol is recommended:
Mild saponification : Use LiOH in THF/water at 0°C to prevent decomposition .
Stabilization of intermediates : Trap the free acid as a sodium salt or protect it with tert-butyl groups for subsequent decarboxylation .
Decarboxylation under inert atmospheres (N) with copper catalysts (e.g., CuI) improves yields by reducing oxidative side reactions .
What strategies mitigate discrepancies in biological activity data across in vitro and in vivo studies for this compound?
Q. Data Contradiction Analysis
- Metabolic stability : Methyl esters are prone to esterase-mediated hydrolysis in vivo, reducing bioavailability. Use prodrug strategies (e.g., tert-butyl esters) or co-administer esterase inhibitors .
- Solubility limitations : Poor aqueous solubility leads to inconsistent in vitro results. Formulate with cyclodextrins or PEG-based vehicles to enhance dissolution .
- Target selectivity : Off-target effects in vivo may arise from interactions with homologous proteins. Validate specificity using CRISPR-edited cell lines or competitive binding assays .
How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Mechanistic Insight
Electron-withdrawing groups (e.g., bromine at position 2) activate the thiazole ring toward Suzuki-Miyaura couplings. For example:
- Palladium catalysis : Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate reacts with aryl boronic acids under Pd(PPh)/KPO to yield biaryl derivatives .
- Electronic effects : Electron-donating groups (e.g., methyl) reduce reactivity, requiring harsher conditions (e.g., microwave-assisted heating) .
What computational methods are recommended for predicting the ADMET properties of this compound derivatives?
Q. Advanced Methodological Guidance
- Molecular dynamics (MD) simulations : Predict membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess metabolic susceptibility (e.g., ester hydrolysis) .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to forecast toxicity or CYP450 interactions .
How can researchers differentiate between tautomeric forms of this compound in solution?
Analytical Challenge
Tautomerism between 4H-pyrrolo and 2H-pyrrolo forms complicates structural characterization. Use:
- Variable-temperature NMR : Monitor chemical shift changes to identify equilibrium states .
- Isotopic labeling : Introduce N at the thiazole nitrogen to track tautomeric shifts via N NMR .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Practical Methodology
- Storage : Under argon at –20°C in amber vials to prevent photodegradation .
- Handling : Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis during reactions .
How do steric and electronic effects in this compound derivatives impact their fluorescence properties?
Q. Advanced Optical Analysis
- Steric effects : Bulky substituents (e.g., benzoyl) reduce π-π stacking, enhancing quantum yields .
- Electronic effects : Electron-deficient thiazole rings increase Stokes shifts (e.g., 100 nm for nitro-substituted analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
